molecular formula C19H26N4O5S3 B2456292 (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1058242-87-7

(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2456292
CAS No.: 1058242-87-7
M. Wt: 486.62
InChI Key: BZOYDCJVBUKMBQ-UHFFFAOYSA-N
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Description

(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C19H26N4O5S3 and its molecular weight is 486.62. The purity is usually 95%.
BenchChem offers high-quality (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O5S3/c1-30(25,26)16-5-3-4-15-17(16)20-19(29-15)22-12-10-21(11-13-22)18(24)14-6-8-23(9-7-14)31(2,27)28/h3-5,14H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOYDCJVBUKMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially affect the bioavailability of this compound.

Biological Activity

The compound (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule characterized by its unique structural features, which include a benzo[d]thiazole moiety, a piperazine ring, and a piperidine derivative. These functional groups contribute to its potential biological activities, particularly in medicinal chemistry.

Structural Features

The structural formula of the compound can be represented as follows:

C17H16N4O6S2\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{6}\text{S}_{2}

This molecular structure incorporates multiple pharmacologically relevant groups, enhancing its solubility and reactivity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit significant biological activities, particularly in the following areas:

  • Antinociceptive Effects : The compound has shown potential in pain relief mechanisms, possibly through interactions with opioid receptors.
  • Anticancer Activity : The thiazole and piperazine components are known to interact with various biological targets involved in cancer progression.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against resistant strains of bacteria.

Antinociceptive Activity

A study conducted on thiazole-piperazine derivatives demonstrated that compounds similar to the target molecule exhibited significant antinociceptive effects in animal models. The mechanism of action is believed to involve modulation of pain pathways through opioid receptor binding .

CompoundActivityMechanism
Thiazole-Piperazine DerivativeAntinociceptiveOpioid receptor interaction
(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanonePotential analgesicUnknown

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, certain thiazole-pyrimidine analogues have shown cytotoxic effects in various cancer cell lines, indicating that the thiazole moiety plays a crucial role in enhancing anticancer activity .

CompoundCell Line TestedIC50 (µg/mL)
Thiazole Derivative 1A4311.98 ± 1.22
Thiazole Derivative 2Jurkat< Doxorubicin

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. Preliminary studies indicate that modifications to the piperazine ring enhance bioactivity against these pathogens .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Case Study on Pain Relief : A derivative of the compound was tested in a controlled setting and showed significant reduction in pain response in rodent models compared to controls.
  • Anticancer Screening : In vitro assays demonstrated that compounds with similar structures exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy.
  • Antimicrobial Testing : Research indicated that modifications to the methylsulfonyl group improved interaction with bacterial enzymes, leading to increased antimicrobial activity.

Scientific Research Applications

Antinociceptive Activity

Research indicates that compounds similar to this one exhibit significant antinociceptive effects, potentially through interactions with opioid receptors. In docking studies, the compound's structural components suggest a high affinity for these receptors, which could lead to effective pain relief strategies .

Anticancer Properties

Thiazole derivatives, including those related to this compound, have shown promise in anticancer research. Studies indicate that they can induce apoptosis in cancer cells by interacting with various biochemical pathways. The presence of the benzo[d]thiazole moiety is particularly relevant, as it has been linked to the modulation of cell cycle progression and apoptosis .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess similar capabilities .

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanoneBenzothiazole, piperazine, isoxazoleAntimicrobial, anticancerMulti-target interactions
2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanoneFluorophenyl, methylsulfonyl groupPotential analgesicEnhanced receptor affinity
4-MethylsulfonylpiperazineMethylsulfonyl groupAntinociceptive effectsSimple structure enhances solubility

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions optimized for yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and assess the quality of the synthesized compounds .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step protocols, typically starting with the formation of the benzo[d]thiazole core followed by coupling with piperazine/piperidine derivatives. Key steps include:

  • Sulfonylation : Introducing methylsulfonyl groups via reactions with methanesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 2–4 hours) .
  • Piperazine coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzo[d]thiazole and piperidinyl moieties .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity . Critical conditions : Temperature control (<5°C during sulfonylation), inert atmosphere (N₂/Ar), and solvent choice (DMF for polar intermediates) are essential to prevent side reactions .

Q. How is the structural integrity of the compound validated?

A combination of spectroscopic and chromatographic methods is used:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfonyl protons at δ 3.2–3.4 ppm) .
  • HPLC : Purity assessment (C18 column, acetonitrile/water gradient) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺: 509.12, observed: 509.10) .

Q. What are the key physicochemical properties relevant to biological testing?

  • Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO stock solutions .
  • Stability : Degrades in acidic conditions (pH <4), requiring storage at -20°C in inert solvents .
  • Melting point : 187–190°C (determined via differential scanning calorimetry) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Replace methylsulfonyl with ethylsulfonyl or arylsulfonyl groups to assess impact on target binding .
  • Core modifications : Introduce electron-withdrawing groups (e.g., Cl, F) to the benzo[d]thiazole ring to enhance metabolic stability .
  • In vitro assays : Test analogs in enzyme inhibition assays (e.g., COX-2 IC₅₀) and cytotoxicity screens (e.g., HepG2 cells) . Example SAR table :
SubstituentCOX-2 IC₅₀ (µM)Solubility (mg/mL)
Methylsulfonyl0.120.8
Ethylsulfonyl0.090.5
4-Fluorophenylsulfonyl0.150.3

Q. How should contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls .
  • Impurity profiling : Quantify byproducts (e.g., des-methyl analogs) via LC-MS and correlate with activity .
  • Target selectivity : Perform counter-screens against related enzymes (e.g., COX-1 vs. COX-2) .

Q. What computational strategies predict target interactions and pharmacokinetics?

  • Molecular docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR) .
  • ADMET prediction : SwissADME for bioavailability (e.g., BBB permeability: No) .
  • MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns .

Q. What methodologies elucidate the mechanism of action in complex biological systems?

  • SPR/ITC : Measure binding kinetics (e.g., KD = 120 nM for COX-2) .
  • RNA-seq : Identify differentially expressed genes in treated vs. untreated cancer cells .
  • Metabolomics : LC-MS to track downstream lipid mediators (e.g., prostaglandin E₂ reduction) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and bioactivity across studies?

  • Solubility : Compare solvent systems (e.g., DMSO vs. cyclodextrin formulations) .
  • Bioactivity : Normalize data using reference inhibitors (e.g., celecoxib for COX-2 assays) .

Experimental Design Considerations

Q. What in vivo models are appropriate for preclinical testing?

  • Anti-inflammatory : Carrageenan-induced rat paw edema .
  • Anticancer : Xenograft models (e.g., HCT-116 colorectal tumors) . Dosage : 10–50 mg/kg/day (oral), with plasma concentration monitoring via LC-MS/MS .

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